Terameprocol vs. NDGA: Mechanistic Shift from Non-Selective Lipoxygenase Inhibition to Site-Specific Sp1 Transcription Inhibition
Terameprocol is differentiated from its parent compound, nordihydroguaiaretic acid (NDGA), by its mechanism of action. NDGA is a well-documented, non-selective lipoxygenase inhibitor . In contrast, Terameprocol is a site-specific transcription inhibitor that selectively blocks the binding of the Sp1 transcription factor to DNA . This mechanistic shift is a direct result of its tetra-methylation, which eliminates the off-target lipoxygenase activity associated with NDGA.
| Evidence Dimension | Mechanism of Action |
|---|---|
| Target Compound Data | Site-specific inhibition of Sp1-mediated transcription |
| Comparator Or Baseline | NDGA: Non-selective lipoxygenase inhibition |
| Quantified Difference | Qualitative shift in primary target and downstream effects |
| Conditions | Biochemical and cellular assays |
Why This Matters
This mechanistic distinction is paramount for experimental design; substituting NDGA for Terameprocol would confound results with non-specific lipoxygenase inhibition, whereas Terameprocol provides a targeted tool for interrogating Sp1-dependent pathways.
